4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an imidazole ring, a piperidine ring, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with ammonia and formaldehyde.
Attachment of the Imidazole Ring to the Piperidine Ring: This step involves the alkylation of the piperidine ring with the imidazole derivative using a suitable base such as sodium hydride.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where the piperidine derivative reacts with 2-ethoxyphenyl chloride in the presence of a base like potassium carbonate.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to an imidazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Imidazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used in studies to understand its interaction with enzymes, receptors, and other biomolecules.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the piperidine ring may enhance the compound’s binding affinity and specificity. The ethoxyphenyl group can contribute to the compound’s overall hydrophobicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
4-((1H-imidazol-1-yl)methyl)-N-phenylpiperidine-1-carboxamide: Lacks the ethoxy group, which may affect its hydrophobicity and biological activity.
4-((1H-imidazol-1-yl)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical reactivity and interaction with biological targets.
Uniqueness
4-((1H-imidazol-1-yl)methyl)-N-(2-ethoxyphenyl)piperidine-1-carboxamide is unique due to the presence of the ethoxyphenyl group, which can influence its chemical properties, such as solubility and reactivity, as well as its biological activity. This structural feature may provide advantages in terms of binding affinity and specificity in medicinal chemistry applications.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-(imidazol-1-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-2-24-17-6-4-3-5-16(17)20-18(23)22-10-7-15(8-11-22)13-21-12-9-19-14-21/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMARDZBESUHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(CC2)CN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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